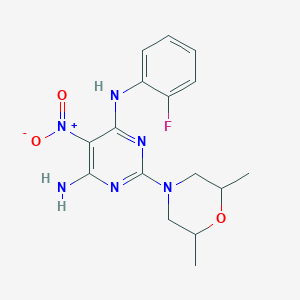
2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a chemical compound with potential applications in scientific research. This compound is a type of pyrimidine derivative and has been studied for its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
Antifolate Activity in Disease Treatment
Compounds structurally related to 2-(2,6-dimethylmorpholin-4-yl)-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine have been evaluated for their antifolate activities, specifically as inhibitors of dihydrofolate reductase from various pathogens and as potential antitumor agents. These studies highlight the compound's relevance in designing novel therapies against diseases caused by pathogens like Pneumocystis carinii and Toxoplasma gondii, as well as its potential in cancer treatment due to its antitumor properties (Robson et al., 1997).
Neurokinin-1 Receptor Antagonism for Clinical Applications
Another area of application involves neurokinin-1 receptor antagonists, where compounds with a similar structure have shown efficacy in preclinical tests relevant to clinical efficacy in emesis and depression. This suggests potential applications in developing treatments for conditions such as nausea and depression, emphasizing the importance of structural features in the compound for medical applications (Harrison et al., 2001).
Larvicidal Activity for Pest Control
Research into pyrimidine linked with morpholinophenyl derivatives, similar to the compound of interest, has demonstrated significant larvicidal activity against mosquito larvae. This indicates its potential use in developing safer, more effective pest control methods, contributing to public health efforts by reducing the spread of mosquito-borne diseases (Gorle et al., 2016).
Optical and Electronic Material Applications
Studies on trisheterocyclic systems with electron-donating amino groups, which share structural similarities with the compound , have explored their thermal, redox, UV–Vis absorption, and emission properties. These compounds exhibit significant potential for applications in optoelectronics, highlighting the compound's potential utility in developing materials for electronic devices and sensors (Palion-Gazda et al., 2019).
Phosphorescent Materials for Organic Light-Emitting Diodes (OLEDs)
The structural motif found in the compound has also been investigated in the context of cyclometalated iridium complexes with highly efficient red phosphorescence. Such materials are crucial for the development of OLEDs, indicating potential applications in display technologies and lighting (Tsuboyama et al., 2003).
Eigenschaften
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN6O3/c1-9-7-22(8-10(2)26-9)16-20-14(18)13(23(24)25)15(21-16)19-12-6-4-3-5-11(12)17/h3-6,9-10H,7-8H2,1-2H3,(H3,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSFCABQCKQFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NC3=CC=CC=C3F)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

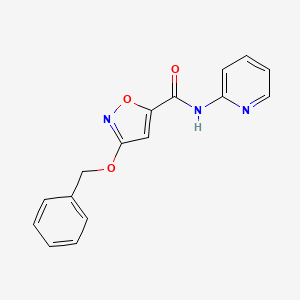
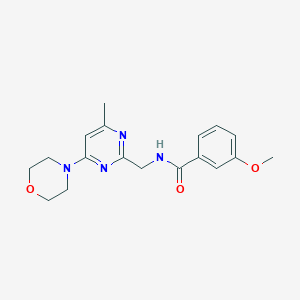
![S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate](/img/structure/B2842692.png)
![2-(2-bromophenyl)-N-[3-(2-methylpropyl)-1H-pyrazol-5-yl]ethene-1-sulfonamide](/img/structure/B2842693.png)
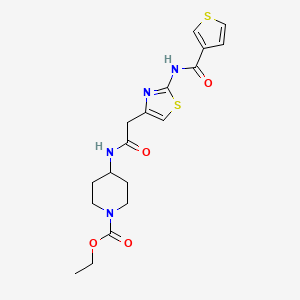
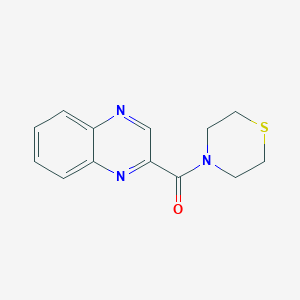

![2-{[(2-Fluorophenyl)carbamoyl]amino}acetic acid](/img/structure/B2842700.png)
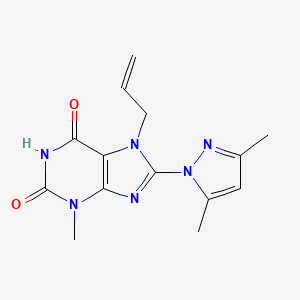


![2-[9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2842706.png)
![4-Chloro-7-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B2842707.png)
![5-chloro-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2842709.png)